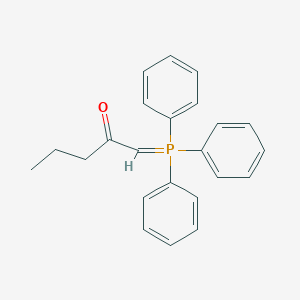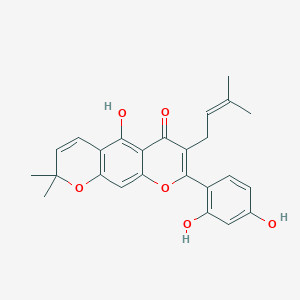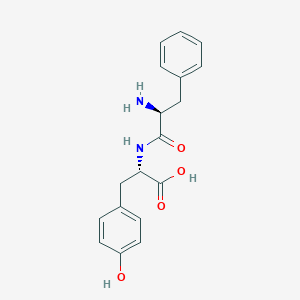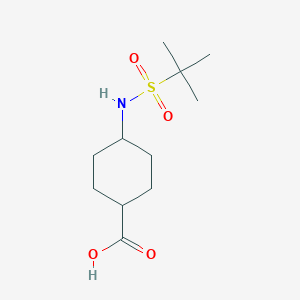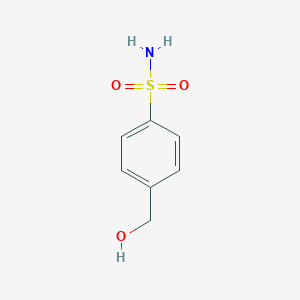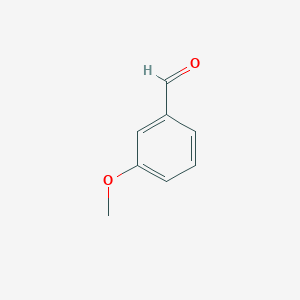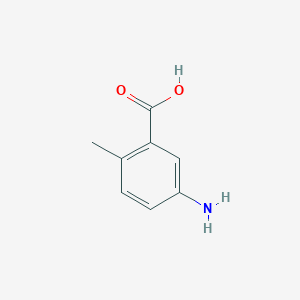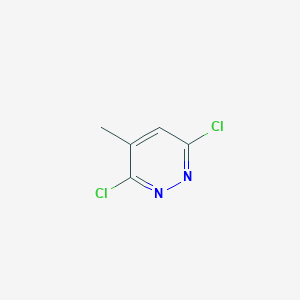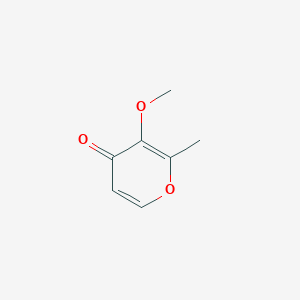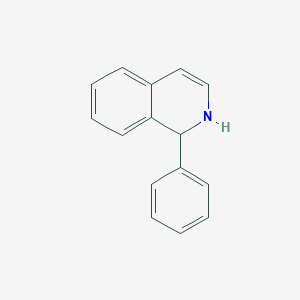
1-Phenyl-1,2-dihydroisoquinoline
Descripción general
Descripción
1-Phenyl-3,4-dihydroisoquinoline is used in the preparation of 1,2,3,4-Tetrahydro-2-methyl-1-phenyl-1-isoquinolinecarbonitrile derivatives . It has been found to be a potential tubulin polymerization inhibitor .
Synthesis Analysis
The synthesis of 1,2-Dihydroisoquinoline-1-Carboxylates has been achieved under Cobalt Catalysis. A range of cobalt catalysts, oxidants, base additives, and reaction solvents were evaluated during the optimization studies . An enantioselective dearomative [3+2] annulation reaction of nonactivated isoquinolines has also been achieved, furnishing chiral 1,2-dihydroisoquinolines .Aplicaciones Científicas De Investigación
Application in Organic & Biomolecular Chemistry
Scientific Field
Organic & Biomolecular Chemistry
Summary of the Application
1,2-dihydroisoquinoline derivatives are used in silver-catalyzed tandem cycloisomerization/hydroarylation reactions. These reactions provide an efficient access to highly functionalized multiheterocyclic scaffolds .
Methods of Application
The methodology involves using readily accessible starting materials under mild conditions. The reaction is catalyzed by silver and results in the formation of 1,2-dihydroisoquinoline derivatives .
Results or Outcomes
This methodology offers an attractive route for the synthesis and development of a biologically relevant new heterocyclic pharmacophore. It merges the biological activities of isoquinolines with those of various nitrogen-containing heterocycles (indoles, pyrroles) incorporated during the tandem reaction .
Application in Neurological Research
Scientific Field
Summary of the Application
(S)-1-phenyl-3,4-dihydroisoquinoline-2 (1H)-carboxamide derivatives have been synthesized and evaluated as inhibitors for monoamine oxidase (MAO)-A and-B, acetylcholine esterase (AChE), and butyrylcholine esterase (BuChE) .
Methods of Application
The synthesis of these derivatives involves specific chemical reactions and the resulting compounds are then evaluated for their inhibitory activity against the mentioned enzymes .
Results or Outcomes
The synthesized (S)-1-phenyl-3,4-dihydroisoquinoline-2 (1H)-carboxamide derivatives showed inhibitory activity against MAO-A and-B, AChE, and BuChE .
Application in C–H Functionalization Methodology
Scientific Field
Summary of the Application
1-Substituted 1,2-dihydroisoquinoline derivatives are used in cobalt-catalyzed C–H functionalization methodology. This approach has gained immense interest in recent years due to its potential .
Methods of Application
The synthesis of these derivatives involves specific chemical reactions. These compounds serve as precursors for the synthesis of 1-substituted tetrahydroisoquinoline derivatives .
Results or Outcomes
The cobalt-catalyzed C–H functionalization methodology has shown significant progress for C (sp2)–H bond functionalization using benzamides and benzylamines as substrates .
Application in Antidepressant Agents
Scientific Field
Summary of the Application
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2 (1H)-carboxamide analogs have been synthesized and evaluated as candidate antidepressant agents .
Methods of Application
The synthesis of these analogs involves specific chemical reactions. The resulting compounds are then evaluated for their potential antidepressant activity .
Results or Outcomes
The synthesized (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2 (1H)-carboxamide analogs have shown potential as candidate antidepressant agents .
Application in Synthesis of Antibiotics
Summary of the Application
1-Phenyl-2-(phenylamino) isoquinoline derivatives have been synthesized and evaluated as potential antibiotics. These compounds are considered to be the last-line antibiotics used to treat infections caused by multidrug-resistant (MDR) gram-negative bacteria .
Methods of Application
The synthesis of these derivatives involves specific chemical reactions. The resulting compounds are then evaluated for their potential antibiotic activity .
Results or Outcomes
The synthesized 1-Phenyl-2-(phenylamino) isoquinoline derivatives have shown potential as candidate antibiotics .
Application in Neurotoxin Research
Scientific Field
Summary of the Application
1,2-Dihydroisoquinoline and its derivatives have been implicated as potential neurotoxins which may produce Parkinson’s disease (PD). These compounds are structurally similar to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a highly selective, irreversible dopaminergic neurotoxin .
Methods of Application
The synthesis of these derivatives involves specific chemical reactions. The resulting compounds are then evaluated for their potential neurotoxicity .
Results or Outcomes
The synthesized 1,2-Dihydroisoquinoline and its derivatives have shown potential as neurotoxins which may produce PD .
Propiedades
IUPAC Name |
1-phenyl-1,2-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-11,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTYRRRTGNMMHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1,2-dihydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



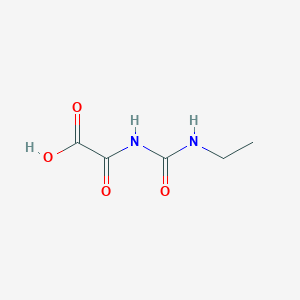

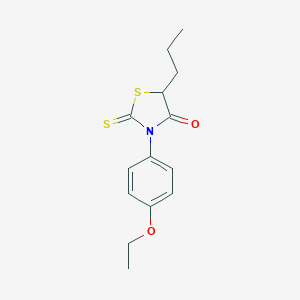
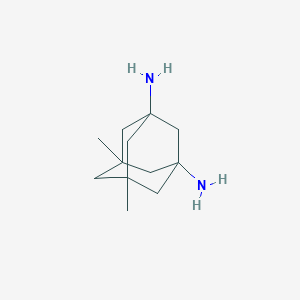
![Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl-](/img/structure/B106821.png)
